molecular formula C19H15N5O3 B7700443 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No. B7700443
M. Wt: 361.4 g/mol
InChI Key: JUFRVBSIFRFBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound has been shown to exhibit promising biological activities, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, leading to the death of cancer cells. Additionally, this compound may have neuroprotective effects by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biological activities in vitro and in vivo. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits potent biological activities, making it a valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One area of interest is the development of novel anticancer drugs based on this compound. Researchers may also explore the potential therapeutic effects of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 1-ethyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied for its potential applications in drug development. Research has shown that this compound exhibits potent activity against a variety of cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-2-23-18-15(11-12-6-3-4-9-16(12)20-18)17(22-23)21-19(25)13-7-5-8-14(10-13)24(26)27/h3-11H,2H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFRVBSIFRFBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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